molecular formula C22H28N2O4 B1586942 Ethyl vincaminate N-oxide CAS No. 52341-36-3

Ethyl vincaminate N-oxide

Cat. No.: B1586942
CAS No.: 52341-36-3
M. Wt: 384.5 g/mol
InChI Key: KARGDDHSMSSUQU-VYDXOXBFSA-N
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Description

Ethyl vincaminate N-oxide is a derivative of vincamine, a monoterpenoid indole alkaloid obtained from the leaves of Vinca minor. Vincamine and its derivatives, including this compound, are known for their vasodilatory properties, which increase regional cerebral blood flow. This compound is of particular interest due to its potential neuroprotective and cognitive-enhancing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl vincaminate N-oxide can be synthesized through the oxidation of ethyl vincaminate. One common method involves the use of hydrogen peroxide or a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base. The reaction proceeds through the formation of an N-oxide intermediate, which is then isolated and purified .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to produce various N-oxides in very good yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl vincaminate N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of various oxidative metabolites.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: N-oxides can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Regeneration of ethyl vincaminate.

    Substitution: Formation of substituted N-oxide derivatives.

Scientific Research Applications

Ethyl vincaminate N-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl vincaminate N-oxide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by increasing cerebral blood flow through vasodilation. This is achieved by the relaxation of smooth muscle cells in the blood vessels, which is mediated by the activation of cyclic adenosine monophosphate (cAMP) and nitric oxide pathways .

Comparison with Similar Compounds

Ethyl vincaminate N-oxide is similar to other vincamine derivatives such as:

Uniqueness

This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives.

Similar Compounds

  • Vincamine
  • Vinpocetine
  • Eburnamonine
  • Apovincamine

Properties

IUPAC Name

ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-3-21-11-7-12-24(27)13-10-16-15-8-5-6-9-17(15)23(18(16)19(21)24)22(26,14-21)20(25)28-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGDDHSMSSUQU-VYDXOXBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966730
Record name Ethyl 13a-ethyl-12-hydroxy-4-oxo-1,2,3,4,5,6,12,13,13a,13b-decahydro-4lambda~5~-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52341-36-3
Record name Ethyl vincaminate N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 13a-ethyl-12-hydroxy-4-oxo-1,2,3,4,5,6,12,13,13a,13b-decahydro-4lambda~5~-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl vincaminate N-oxide
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Ethyl vincaminate N-oxide
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Ethyl vincaminate N-oxide
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Ethyl vincaminate N-oxide
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